

Acumapimod Phase II Clinical Trial Results: A Comparative Analysis for AECOPD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acumapimod**

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This guide provides a comprehensive analysis of the Phase II clinical trial results for **Acumapimod**, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). The data presented here is compiled from publicly available information on two key Phase II studies, NCT01332097 and the AETHER trial (NCT02700919). This guide compares **Acumapimod**'s performance against placebo and standard of care, details the experimental protocols, and visualizes the underlying biological pathways and trial workflows.

Executive Summary

Acumapimod (formerly BCT197) has been investigated as an oral therapeutic for AECOPD, targeting the inflammatory cascades mediated by the p38 MAPK pathway. Phase II clinical trials have explored various dosing regimens and have shown mixed results regarding the primary endpoint of improvement in forced expiratory volume in one second (FEV1). While not all primary endpoints were met, certain dosing schedules demonstrated statistically significant improvements in lung function at specific time points. Furthermore, secondary endpoints, including the reduction in re-hospitalizations, suggest a potential clinical benefit of **Acumapimod** in managing severe AECOPD.

Data Presentation: A Comparative Look at Phase II Trial Outcomes

The following tables summarize the key quantitative data from the two major Phase II clinical trials of **Acumapimod** in patients with AECOPD.

Table 1: Efficacy Results of Acumapimod in Phase II Clinical Trial NCT01332097

This randomized, double-blind, placebo-controlled, dose-exploration study enrolled 183 patients with moderate to severe AECOPD.[\[1\]](#)

Treatment Arm	Primary Endpoint: Change in FEV1 at Day 10 (vs. Placebo)	Other Efficacy Measures	Patient-Reported Outcomes (EXACT- PRO)
Acumapimod 75 mg (repeat-dose)	p = 0.082 (Not Statistically Significant) ^[1]	Significant improvement in FEV1 at Day 8: p = 0.022 (vs. placebo) ^[1] Mean change in FEV1 AUC from baseline to Day 14: Significantly higher vs. placebo (p=0.02) and prednisone (p=0.01) ^[1]	Numerical differences observed but did not reach statistical significance compared to placebo. ^[1] On Day 3, the Rolling Average Improvement Score (RAIS) was higher for the 75 mg repeat- dose group (6.46) compared to placebo (2.23).
Acumapimod 20 mg (repeat-dose)	Did not achieve statistical significance.	-	-
Acumapimod 75 mg (single dose)	-	-	On Day 3, the RAIS was higher for the 75 mg single-dose group (4.90) compared to placebo (2.23).
Acumapimod 20 mg (single dose)	Did not achieve statistical significance.	-	-
Prednisone 40 mg (10 days)	-	Mean change in FEV1 AUC from baseline to Day 14 was significantly lower than the Acumapimod 75 mg repeat-dose group (p=0.01).	The lowest improvement scores on the EXACT-PRO were observed for prednisone on all days.
Placebo	-	-	-

Specific mean change and standard deviation values for FEV1 were not fully available in the public domain for all arms of this study.

Table 2: Efficacy and Biomarker Results of Acumapimod in the AETHER Phase II Trial (NCT02700919)

This randomized, multinational, double-blind, placebo-controlled study enrolled 282 patients hospitalized for severe AECOPD.

Treatment Arm	Primary Endpoint: Change from Baseline in FEV1 to Day 7	Secondary Endpoint: Re- hospitalization Rate (vs. Placebo)	Inflammatory Biomarker Changes at Day 7 (Mean Change from Baseline [SD])
Acumapimod High Dose (75mg/40mg/40mg on Days 1, 3, 5)	Mean (SE): 84mL (0.03), p=0.012	50.3% reduction (per protocol population, p=0.043)	hsCRP: -16.70 (41.22) mg/L Fibrinogen: -1.49 (1.09) g/L
Acumapimod Low Dose (40mg/20mg/20mg on Days 1, 3, 5)	Mean (SE): 115mL (0.03), p<0.001	-	hsCRP: -10.42 (40.75) mg/L Fibrinogen: -1.22 (0.93) g/L
Placebo	No significant change from baseline (p=0.102)	-	hsCRP: -5.34 (22.22) mg/L Fibrinogen: -0.65 (1.05) g/L

Experimental Protocols

Clinical Trial Methodology (NCT01332097 & AETHER)

- Study Design: Both were Phase II, randomized, double-blind, placebo-controlled trials. The NCT01332097 study was a dose-exploration study, while the AETHER trial focused on hospitalized patients with severe AECOPD.
- Patient Population: Patients diagnosed with moderate to severe AECOPD were included.

- Interventions:
 - NCT01332097: Patients received single or repeated doses of **Acumapimod** (20 mg or 75 mg), oral prednisone (40 mg for 10 days), or placebo, in addition to standard of care.
 - AETHER (NCT02700919): Patients received two different dosing regimens of **Acumapimod** or placebo over 5 days, in addition to standard of care which included systemic corticosteroids and antibiotics.
- Efficacy Assessment:
 - Primary Endpoint: The primary outcome in both trials was the change from baseline in FEV1.
 - Secondary Endpoints: These included patient-reported outcomes (such as the EXACT-PRO), rates of treatment failure or re-hospitalization, and safety and tolerability.

In Vitro Assay Methodologies

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

- Reagents: Recombinant active p38 α MAPK, a specific substrate (e.g., ATF2), ATP, and the test compound (**Acumapimod**).
- Procedure:
 - The test compound at various concentrations is pre-incubated with the p38 α MAPK enzyme in a kinase assay buffer.
 - The kinase reaction is initiated by adding a mixture of the substrate (ATF2) and ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is then stopped.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

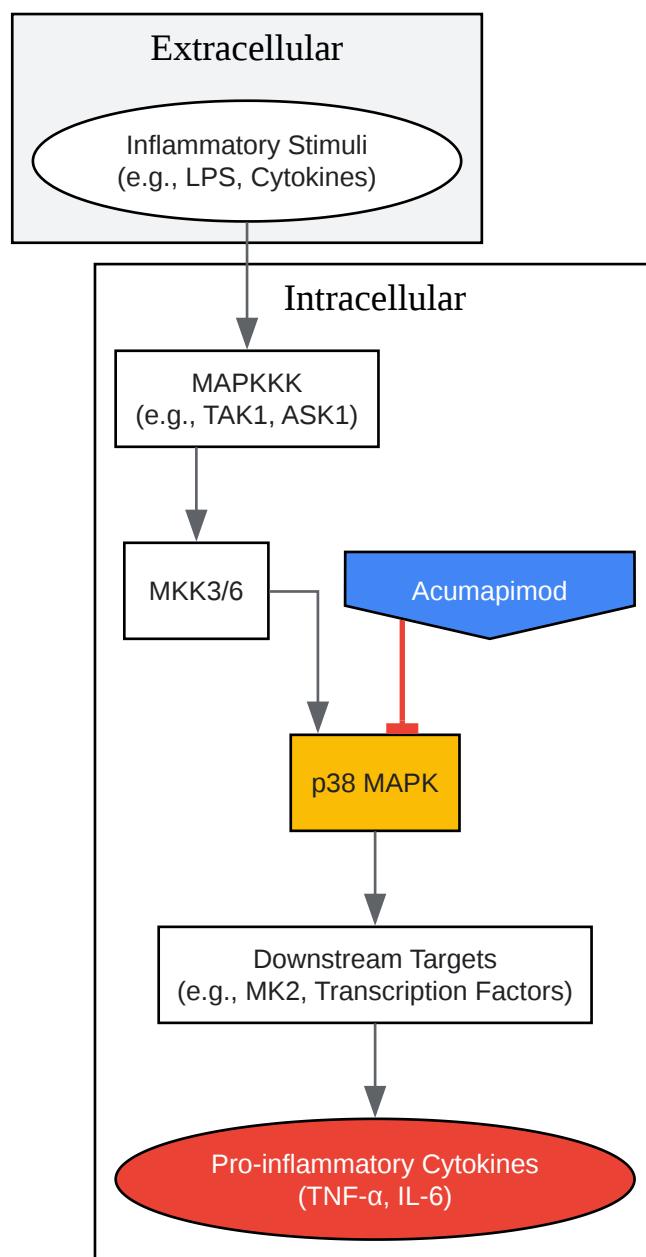
- Western Blot: Using an antibody specific to the phosphorylated form of the substrate.
- Luminescent Assay: Measuring the amount of ADP produced, which correlates with kinase activity.
- Data Analysis: The concentration of the test compound that results in a 50% reduction in substrate phosphorylation (IC₅₀) is calculated.

This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.

- Cell Culture: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), are cultured.
- Procedure:
 - Cells are pre-incubated with various concentrations of the test compound (**Acumapimod**) or a vehicle control.
 - The cells are then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
 - The cell cultures are incubated for a specific period to allow for cytokine production and secretion.
- Detection: The concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The inhibitory effect of the compound on cytokine production is determined by comparing the cytokine levels in the compound-treated wells to the vehicle-treated, LPS-stimulated wells.

Mandatory Visualizations

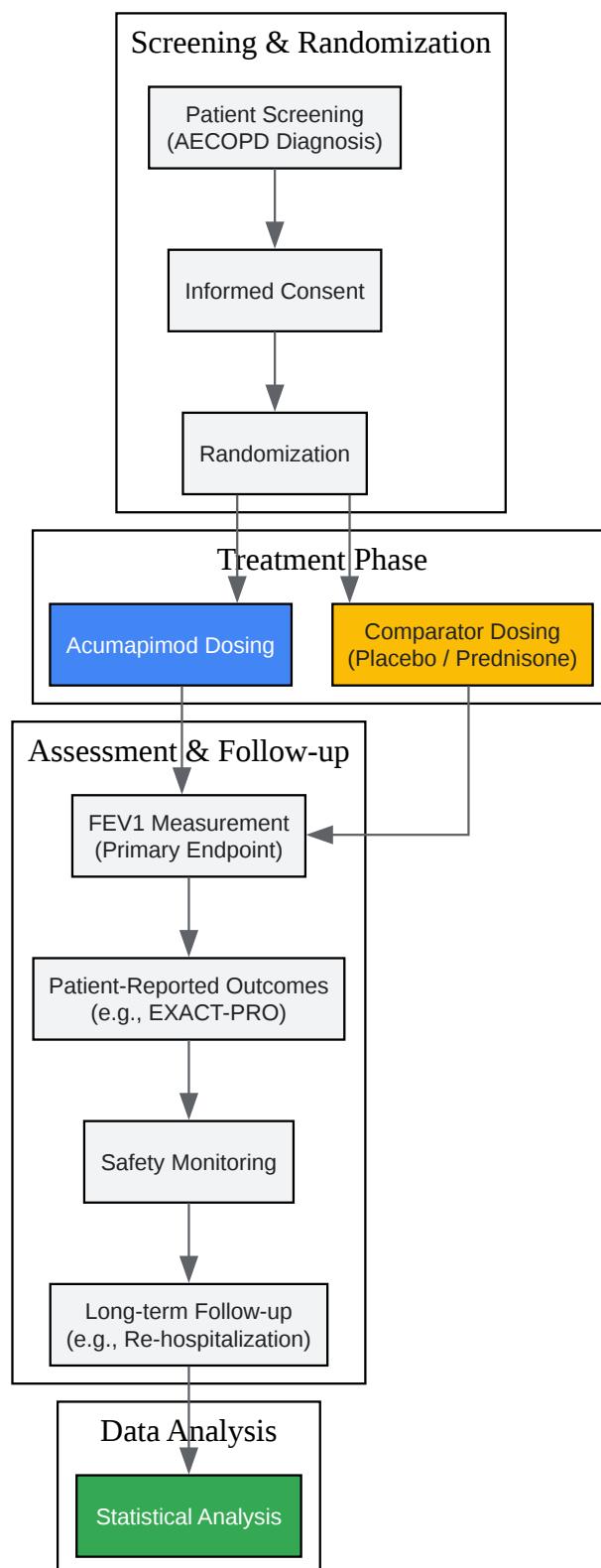
Signaling Pathway



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Caption: The p38 MAPK signaling cascade and the inhibitory action of **Acumapimod**.

Experimental Workflow

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Caption: A simplified workflow of the **Acumapimod** clinical trials in AECOPD patients.

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References

- 1. Phase II Study of Single/Repeated Doses of Acumapimod (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acumapimod Phase II Clinical Trial Results: A Comparative Analysis for AECOPD]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563676#acumapimod-clinical-trial-phase-ii-results-analysis>]

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